DS-EXOs Constructed with DBCO-Dextran Sulfate (MW 40000) Exhibit 23.9-Fold Enhanced Cellular Uptake in Activated M1 Macrophages Relative to Bare Exosomes
Exosomes surface-modified with DBCO-dextran sulfate (DS-EXOs) demonstrate substantially enhanced internalization by activated macrophages compared to unmodified bare exosomes. At 3 hours post-incubation, the fluorescence intensity of Cy5.5-labeled DS-EXOs in LPS- and IFN-γ-stimulated RAW264.7 cells (M1-polarized macrophages) was 23.9-fold higher than that of Cy5.5-labeled bare EXOs [1]. In bone marrow-derived macrophages (BMDMs) under identical stimulation conditions, DS-EXOs showed a 2.1-fold increase in uptake relative to bare EXOs [1].
| Evidence Dimension | Cellular uptake (fluorescence intensity) in activated macrophages |
|---|---|
| Target Compound Data | 23.9-fold higher fluorescence signal (RAW264.7 cells); 2.1-fold higher (BMDMs) |
| Comparator Or Baseline | Bare MSC-EXOs (unmodified exosomes) |
| Quantified Difference | 23.9-fold (RAW264.7) and 2.1-fold (BMDMs) |
| Conditions | LPS- and IFN-γ-stimulated RAW264.7 cells or BMDMs; 3-hour incubation; Cy5.5 fluorescent labeling |
Why This Matters
Enhanced cellular uptake directly correlates with improved macrophage reprogramming capacity, reducing the exosome dose required for therapeutic effect.
- [1] You DG, Lim GT, Kwon S, Um W, Oh BH, Song SH, Lee J, Jo DG, Cho YW, Park JH. Metabolically engineered stem cell-derived exosomes to regulate macrophage heterogeneity in rheumatoid arthritis. Sci Adv. 2021 Jun 2;7(23):eabe0083. View Source
